2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide
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Overview
Description
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C20H24N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, which is then coupled with a benzamide derivative. The key steps include:
Formation of the Morpholine Derivative: This can be achieved by reacting 2-chloroethylamine with diethylene glycol to form the morpholine ring.
Coupling Reaction: The morpholine derivative is then reacted with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-(2-piperidin-4-ylethylcarbamoyl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-methyl-N-[2-(2-pyrrolidin-4-ylethylcarbamoyl)phenyl]benzamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-6-2-3-7-17(16)21(26)23-19-9-5-4-8-18(19)20(25)22-10-11-24-12-14-27-15-13-24/h2-9H,10-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWEAUZSHYQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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